molecular formula C14H15NO2S B12613373 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester CAS No. 886366-54-7

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester

Cat. No.: B12613373
CAS No.: 886366-54-7
M. Wt: 261.34 g/mol
InChI Key: LJXASBCPSHJBKE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethyl-phenyl group attached to the thiazole ring, with an ethyl ester functional group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The resulting thiazole compound is then esterified using ethanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to its specific structural features, such as the combination of a thiazole ring with a 3,4-dimethyl-phenyl group and an ethyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

886366-54-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)13-15-12(8-18-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3

InChI Key

LJXASBCPSHJBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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